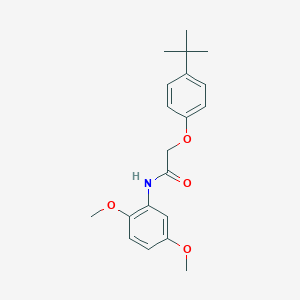

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide, also known as TAK-715, is a synthetic compound that has been studied for its potential use in treating various diseases.

Aplicaciones Científicas De Investigación

Chemoselective Acetylation

- Chemoselective Acetylation in Antimalarial Drug Synthesis: N-(2-Hydroxyphenyl)acetamide, a derivative closely related to the compound of interest, has been studied for its role in the chemoselective monoacetylation of 2-aminophenol, crucial in antimalarial drug synthesis. This process utilized Novozym 435 as a catalyst and investigated various parameters like acyl donors and solvent effects (Magadum & Yadav, 2018).

Bioactive Nitrosylated and Nitrated Derivatives

- Bioactive Derivatives for Phytotoxic Metabolites: The incubation of certain microorganisms with microbial degradation products of 2-aminophenol led to the discovery of various N-(2-hydroxyphenyl)acetamide derivatives. These compounds have shown bioactivity by eliciting alterations in gene expression profiles in plants, suggesting potential applications in plant biology and phytotoxicity studies (Girel et al., 2022).

Antiarthritic Drug Development

- Antiarthritic Agents with Gamma-Sultam Skeleton: A study on derivatives containing antioxidant moieties like 2,6-di-tert-butylphenol (structurally related to the compound ) revealed potent effects on cyclooxygenase and 5-lipoxygenase, crucial in antiarthritic drug development. This research offers insights into structure-activity relationships and pharmacological evaluations (Inagaki et al., 2000).

Antioxidant Activities in Phenols and Catechols

- Media Effects on Antioxidant Activities: Research on compounds like 2,6-di-tert-butyl-4-methylphenol, which shares structural similarities with the compound , highlighted their role as antioxidants. The study explored their hydrogen atom donating activities, providing valuable information for antioxidant applications (Barclay et al., 1999).

Neuroprotective Antioxidant Development

- Neuroprotective Antioxidants: The development of neuroprotective antioxidants using a mix-and-match strategy involved compounds like 4-{[(4-hydroxyphenyl)amino]methyl}-2,6-di-tert-butylphenol. This research could provide a basis for understanding the neuroprotective potential of similar compounds (Kenche et al., 2013).

Optoelectronic and Nonlinear Optical Behaviors

- Optoelectronic Properties and Nonlinear Optical Behaviors: A study on malononitrile-modified acene derivatives with tert-butyl groups, like those in the compound of interest, explored their optoelectronic properties and nonlinear optical behaviors. This research is relevant for applications in materials science and photonics (Zhai et al., 2018).

Laccase-Catalyzed Oxidation

- Laccase-Mediated Oxidation for Antioxidant Synthesis: The laccase-catalyzed oxidation of 2,6-dimethoxyphenol, structurally related to the compound , was investigated for producing compounds with higher antioxidant capacity. This study highlights potential applications in developing bioactive compounds (Adelakun et al., 2012).

Propiedades

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-20(2,3)14-6-8-15(9-7-14)25-13-19(22)21-17-12-16(23-4)10-11-18(17)24-5/h6-12H,13H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZRUNXUJZLWLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5561841.png)

![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)

![3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5561851.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)

![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)